N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine
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Overview
Description
N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine is an organic compound characterized by the presence of a chlorophenyl group attached to a dithietan-2-imine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine typically involves the reaction of 3-chlorobenzylamine with carbon disulfide and a suitable base, followed by cyclization to form the dithietan ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithietan ring to a more reduced form.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl ring.
Scientific Research Applications
N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
N-[(3-Chlorophenyl)methyl]urea: Similar in structure but with a urea moiety instead of a dithietan ring.
3,5-Dichlorobenzamide: Contains a dichlorobenzene ring and an amide group, differing in the functional groups attached to the benzene ring.
Uniqueness
N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine is unique due to the presence of the dithietan ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
59753-73-0 |
---|---|
Molecular Formula |
C9H8ClNS2 |
Molecular Weight |
229.8 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1,3-dithietan-2-imine |
InChI |
InChI=1S/C9H8ClNS2/c10-8-3-1-2-7(4-8)5-11-9-12-6-13-9/h1-4H,5-6H2 |
InChI Key |
YMSHFUHIEKIMFE-UHFFFAOYSA-N |
Canonical SMILES |
C1SC(=NCC2=CC(=CC=C2)Cl)S1 |
Origin of Product |
United States |
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